1,3-Dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide
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Overview
Description
1,3-Dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a cationic compound belonging to the family of imidazolium salts. These compounds are known for their diverse applications in organic electronics, catalysis, and as intermediates in various chemical reactions. The presence of the methylsulfanyl group adds unique properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves a two-step processThe reaction conditions often include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out in polar solvents under controlled temperatures .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolium derivatives, and various substituted imidazolium salts .
Scientific Research Applications
1,3-Dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The methylsulfanyl group can participate in redox reactions, while the imidazolium ring can interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways and the exertion of biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolium salts, such as:
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 1,3-Dimethyl-2-(2-methoxyphenyl)-2,3-dihydro-1H-imidazol-1-ium iodide
Uniqueness
1,3-Dimethyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61640-36-6 |
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Molecular Formula |
C6H13IN2S |
Molecular Weight |
272.15 g/mol |
IUPAC Name |
1,3-dimethyl-2-methylsulfanyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C6H12N2S.HI/c1-7-4-5-8(2)6(7)9-3;/h4-6H,1-3H3;1H |
InChI Key |
AZZOHUDCGOFTSG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C=CN(C1SC)C.[I-] |
Origin of Product |
United States |
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